![molecular formula C13H15N3O4S B11180618 N-(4-methyl-3-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide CAS No. 777869-27-9](/img/structure/B11180618.png)
N-(4-methyl-3-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
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Description
N-(4-methyl-3-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a useful research compound. Its molecular formula is C13H15N3O4S and its molecular weight is 309.34 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-methyl-3-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a nitrophenyl group and a thiomorpholine moiety, which are believed to contribute to its biological properties. The molecular formula is C13H16N2O3S, with a molecular weight of approximately 288.35 g/mol.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The nitro group may enhance electrophilicity, facilitating binding to nucleophilic sites in target proteins.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, studies have shown that derivatives of nitrophenyl compounds can inhibit the growth of various bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential anticancer activity has been evaluated in vitro against several cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, possibly through the modulation of apoptotic pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on similar compounds demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were recorded at 62.5 µg/mL for certain derivatives .
- Cytotoxicity Assays : In vitro assays showed that this compound exhibited cytotoxic effects on HeLa and A549 cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Mechanistic Studies : In silico studies have suggested that the compound may interact with key regulatory proteins involved in bacterial virulence, potentially providing a novel approach to combating antibiotic resistance .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(4-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | Methoxy group instead of nitro | Moderate antibacterial activity |
2-(3-oxothiomorpholin-2-yl)acetamide | Lacks the nitrophenyl group | Reduced anticancer efficacy |
Properties
CAS No. |
777869-27-9 |
---|---|
Molecular Formula |
C13H15N3O4S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
InChI |
InChI=1S/C13H15N3O4S/c1-8-2-3-9(6-10(8)16(19)20)15-12(17)7-11-13(18)14-4-5-21-11/h2-3,6,11H,4-5,7H2,1H3,(H,14,18)(H,15,17) |
InChI Key |
DBTJMKVLNTUMQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NCCS2)[N+](=O)[O-] |
solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.